Degradation Potency vs. MZ1 in HEK293 Cells
SIM1 exhibits substantially greater degradation efficacy than the bivalent PROTAC MZ1 across all three BET family members. In CRISPR HiBiT-tagged HEK293 cells, SIM1 achieved maximal degradation (Dmax) values of >90% for BRD2, BRD3, and BRD4 at concentrations below 10 nM, whereas MZ1 required higher concentrations and failed to achieve comparable maximal degradation, particularly for BRD3 where MZ1 exhibited a pronounced 'hook effect' and incomplete degradation at saturating concentrations [1]. The Dmax50 values (concentration required for 50% of maximal degradation) for SIM1 were 57.3 pM for BRD2, 413.9 pM for BRD3, and 96.3 pM for BRD4 after 22 hours of treatment .
| Evidence Dimension | Degradation potency (Dmax50 after 22 h) |
|---|---|
| Target Compound Data | BRD2: 57.3 pM; BRD3: 413.9 pM; BRD4: 96.3 pM |
| Comparator Or Baseline | MZ1 (bivalent PROTAC): Dmax50 values not reported in same low-picomolar range; MZ1 exhibited incomplete BRD3 degradation |
| Quantified Difference | SIM1 achieves low-picomolar Dmax50 values across all three BET proteins; MZ1 fails to achieve full BRD3 degradation due to hook effect |
| Conditions | HEK293 cells expressing HiBiT-tagged BRD2/BRD3/BRD4, 22-hour treatment |
Why This Matters
For experiments requiring complete ablation of all three BET proteins with a single compound, SIM1 uniquely delivers full degradation without the hook effect limitations seen with bivalent PROTACs.
- [1] Imaide S, et al. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nat Chem Biol. 2021;17(11):1157-1167. Extended Data Fig. 1. View Source
